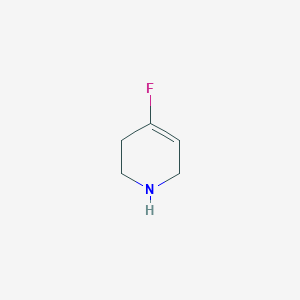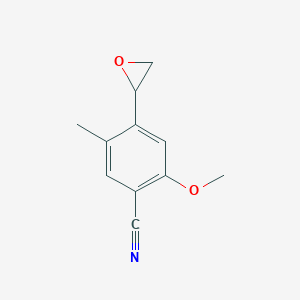
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a cyclohexane ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release active metabolites, which then exert their effects through various biochemical pathways. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
- Ethyl 1-(2-oxoethyl)cyclohexanecarboxylate
- Methyl 1-(2-oxoethyl)cyclohexanecarboxylate
- Propyl 1-(2-oxoethyl)cyclohexanecarboxylate
Comparison: benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to its ethyl, methyl, and propyl analogs. The benzyl group also allows for further functionalization through substitution reactions, providing additional versatility in chemical synthesis.
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H20O3/c17-12-11-16(9-5-2-6-10-16)15(18)19-13-14-7-3-1-4-8-14/h1,3-4,7-8,12H,2,5-6,9-11,13H2 |
InChI Key |
LXZHKXRYMAOQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(2-chloroethyl)phenyl]-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B8616650.png)











